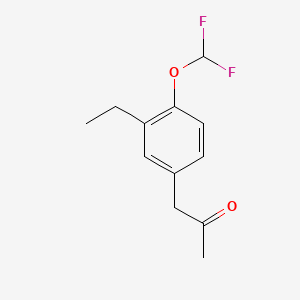
1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethoxy group and an ethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
准备方法
The synthesis of 1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(difluoromethoxy)-3-ethylbenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, followed by purification steps to isolate the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
化学反应分析
1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents and conditions for these reactions include acids, bases, and specific catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction pathway and conditions used.
科学研究应用
1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound may be investigated for its potential biological activity, including its effects on cellular processes and interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
相似化合物的比较
1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one can be compared with similar compounds, such as:
1-(4-Methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(4-Fluorophenyl)propan-2-one: Contains a single fluorine atom instead of a difluoromethoxy group.
1-(4-Chlorophenyl)propan-2-one: Features a chlorine atom in place of the difluoromethoxy group. These comparisons highlight the unique properties of this compound, such as its increased electronegativity and potential reactivity due to the presence of the difluoromethoxy group.
生物活性
1-(4-(Difluoromethoxy)-3-ethylphenyl)propan-2-one, a compound with significant potential in medicinal chemistry, is characterized by its unique difluoromethoxy group and an ethyl phenyl moiety. This article explores its biological activity , mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound's molecular formula is C12H12F2O, with a molecular weight of approximately 228.24 g/mol. The structural features include:
- Difluoromethoxy Group : Enhances chemical reactivity and potential biological interactions.
- Propan-2-one Moiety : Classifies the compound as a ketone, allowing for nucleophilic addition reactions.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C12H12F2O |
| Molecular Weight | 228.24 g/mol |
| Functional Groups | Difluoromethoxy, Ethyl, Ketone |
| Reactivity | High due to difluoromethoxy group |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoromethoxy group can participate in hydrogen bonding and dipole interactions, enhancing the compound's binding affinity to biological targets. The propan-2-one moiety allows for nucleophilic addition reactions, which can modify protein structures or enzyme activities .
Potential Therapeutic Applications
Preliminary studies indicate that this compound may have applications in several therapeutic areas:
- Anticancer Activity : Research suggests that compounds with similar structures may inhibit cancer cell growth by targeting specific pathways involved in cell proliferation.
- Anti-inflammatory Effects : The ability to modulate enzyme activity could lead to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Study: Interaction Studies
Interaction studies have shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways. For instance, it has been observed to interact with phospholipase A2, suggesting a potential role in modulating lipid metabolism .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 1-(4-Methoxyphenyl)propan-2-one | Contains a methoxy group | Less electronegative than difluoromethoxy group |
| 1-(4-Fluorophenyl)propan-2-one | Contains a single fluorine atom | Lower reactivity compared to the difluoromethoxy variant |
| 1-(4-Chlorophenyl)propan-2-one | Features a chlorine atom | Different electronic properties affecting reactivity |
This comparison highlights the enhanced reactivity and potential biological activity of this compound due to its unique difluoromethoxy group.
属性
分子式 |
C12H14F2O2 |
|---|---|
分子量 |
228.23 g/mol |
IUPAC 名称 |
1-[4-(difluoromethoxy)-3-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H14F2O2/c1-3-10-7-9(6-8(2)15)4-5-11(10)16-12(13)14/h4-5,7,12H,3,6H2,1-2H3 |
InChI 键 |
YXYHAJLCRDQNLY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)CC(=O)C)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















